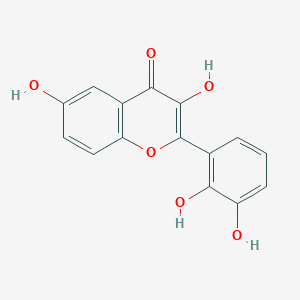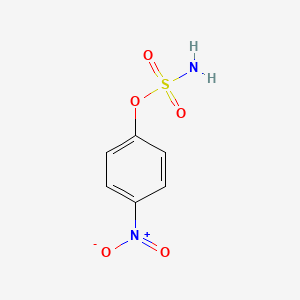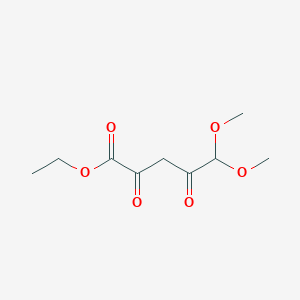
1-Methyl-1H-indazole-5-sulfonyl chloride
Descripción general
Descripción
1-Methyl-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-indazole-5-sulfonyl chloride is 1S/C8H7ClN2O2S/c1-11-8-3-2-7 (14 (9,12)13)4-6 (8)5-10-11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1H-indazole-5-sulfonyl chloride are not detailed in the search results, general reactions involving indazoles are mentioned. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-5-sulfonyl chloride is a solid compound . It has a molecular weight of 230.67 .Aplicaciones Científicas De Investigación
1. Synthesis of N1,N2-Disubstituted-1H-Indazolones
Research conducted by Conrad et al. (2011) in Organic Letters showcases the versatility of sulfonyl chlorides, including 1-Methyl-1H-indazole-5-sulfonyl chloride, in synthesizing diverse N1,N2-disubstituted-1H-indazolones through the Davis-Beirut reaction. This process involves electrophilic addition to various indazole substrates, demonstrating potential in diversifying chemical compounds (Conrad et al., 2011).
2. Intermediate for Nitrogen-Heterocycles Formation
In the work by Ito et al. (1983), N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a compound structurally related to 1-Methyl-1H-indazole-5-sulfonyl chloride, was utilized as an intermediate to synthesize nitrogen-heterocycles like 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles. This study, published in the Bulletin of the Chemical Society of Japan, highlights the compound's pivotal role in producing nitrogen-rich heterocyclic compounds (Ito et al., 1983).
3. Metal-Free Synthesis of 1H-Indazoles
Counceller et al. (2008) demonstrated a metal-free approach to synthesize 1H-indazoles using substrates like 1-Methyl-1H-indazole-5-sulfonyl chloride. Their method, detailed in Organic Letters, employed methanesulfonyl chloride for selective activation in the presence of amino groups, yielding 1H-indazoles in good to excellent yields. This showcases the compound's utility in synthesizing biologically significant indazoles (Counceller et al., 2008).
4. Synthesis of Sulfonylated Indazole Derivatives
Mahanty et al. (2020) in The Journal of Organic Chemistry reported an electrochemical method for the C3-H sulfonylation of 2H-indazoles, using sulfonyl chlorides like 1-Methyl-1H-indazole-5-sulfonyl chloride. This approach enabled the synthesis of a variety of sulfonylated indazole derivatives without the need for transition metals or external oxidants, marking a significant advancement in the field of heteroaromatic compound synthesis (Mahanty et al., 2020).
5. Synthesis of Extended Oxazoles
Patil and Luzzio (2016) in The Journal of Organic Chemistry utilized compounds like 1-Methyl-1H-indazole-5-sulfonyl chloride to synthesize extended oxazoles. They demonstrated smooth reactivity of the α-sulfonyl anion with diverse alkyl halides, leading to the formation of various oxazole derivatives, highlighting the compound's potential in oxazole synthesis (Patil & Luzzio, 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
1-methylindazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVGNMDRXLULKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655217 | |
| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1097730-93-2 | |
| Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)



![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)


